2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular formula of C12H17BO2 . It has a molecular weight of 204.07 . The compound has a density of 0.99±0.1 g/cm3 , a melting point of 27-31°C , and a boiling point of 130°C/20mmHg . The compound has a refractive index of 1.49 .Scientific Research Applications
Borylation Reactions
This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be involved in hydroboration reactions of alkyl or aryl alkynes and alkenes with transition metal catalysts .
Synthesis of Conjugated Copolymers
The compound might be used in the synthesis of intermediates for generating conjugated copolymers .
Crystal Growth
Derivatives of this compound have been used to grow single crystals from hexane and petroleum ether .
Optoelectronic Materials
It is employed in synthesizing materials with specific optical and electrochemical properties .
Organic Intermediate Synthesis
This compound can act as an organic intermediate with borate groups for further chemical reactions .
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It’s structurally similar compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to interact with its targets through a process called borylation . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
Similar compounds are known to be involved in the borylation of alkyl or aryl alkynes and alkenes .
Result of Action
The borylation process it may be involved in can lead to the formation of new compounds, such as pinacol benzyl boronate .
Action Environment
Similar compounds are known to be moisture sensitive and should be stored in an inert atmosphere .
properties
IUPAC Name |
2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMEQHZQLKAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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